1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(3-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3/c1-14(15-5-3-2-4-6-15)11-17(27)24-9-7-16(8-10-24)25-12-18(28)26(19(25)29)13-20(21,22)23/h2-6,14,16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAEKNBZGZOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121358 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097925-44-3 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097925-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli. The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1.
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. This inhibition results in a decrease in NLRP3-dependent pyroptosis and IL-1β release.
Biochemical Pathways
The inhibition of the NLRP3 inflammasome affects several biochemical pathways. Most notably, it prevents the activation of caspase-1, which is involved in the processing and release of pro-inflammatory cytokines like IL-1β. This can have downstream effects on various inflammatory responses in the body.
Result of Action
The compound’s action results in a decrease in NLRP3-dependent pyroptosis and IL-1β release. This can lead to a reduction in inflammation and potentially provide therapeutic benefits in conditions associated with excessive inflammation.
Biological Activity
The compound 1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by an imidazolidine core, which is known for its diverse biological activities. The presence of the piperidine ring and the trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26F3N3O2 |
| Molecular Weight | 397.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have indicated that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, including Candida auris, which is known for its resistance to conventional antifungal treatments . The mechanism often involves disruption of microbial cell membranes and induction of apoptosis in fungal cells.
Antitumor Activity
Research has demonstrated that imidazolidine derivatives can induce apoptosis in cancer cell lines. A study involving similar compounds showed that they could arrest the cell cycle at the S-phase and trigger apoptotic pathways . This suggests that the compound may hold promise as an antitumor agent.
Enzyme Inhibition
The compound has been investigated for its potential as a lymphoid-specific tyrosine phosphatase (LYP) inhibitor. LYP plays a critical role in T cell receptor signaling and is a target for autoimmune disease therapies. Preliminary results indicate that derivatives based on this scaffold exhibit competitive inhibition with IC50 values ranging from 2.85 to 6.95 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a significant aspect of its biological activity.
- Enzyme Inhibition : Targeting specific enzymes involved in signaling pathways can modulate immune responses.
Study 1: Antifungal Activity
In a study examining the antifungal properties of piperidine derivatives, compounds similar to our target showed MIC values between 0.24 to 0.97 μg/mL against C. auris. The mechanism involved membrane disruption and apoptosis induction .
Study 2: Antitumor Effects
Another investigation focused on imidazolidine derivatives demonstrated their ability to inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in various cancer cell lines . These findings suggest potential applications in cancer therapy.
Comparison with Similar Compounds
Acyl Group Modifications
- 3-Phenylbutanoyl (Target): The phenyl group provides hydrophobic interactions, while the butanoyl linker balances flexibility and steric bulk. This is distinct from the 4-methoxyphenylpropanoyl in BK65704, where the methoxy group increases solubility but may limit blood-brain barrier penetration .
Imidazolidinedione Substituents
- The trifluoroethyl group is conserved across all analogs, underscoring its role in resisting oxidative metabolism and improving half-life .
Commercial and Research Relevance
- BK65704 is priced for research use ($8–$10/g), suggesting the target compound may occupy a similar cost niche .
Preparation Methods
Piperidin-4-amine Preparation
Piperidin-4-amine is commercially available but may be synthesized via:
Acylation with 3-Phenylbutanoyl Chloride
Procedure :
- Dissolve piperidin-4-amine (1.0 eq) in anhydrous DCM under N₂.
- Add 3-phenylbutanoyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 6 h at room temperature.
- Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography (Yield: 78–85%).
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, 5H, Ar-H), 3.85–3.70 (m, 1H, NH), 3.15–2.98 (m, 2H, COCH₂), 2.90–2.75 (m, 2H, piperidine-H), 2.30–2.15 (m, 2H, CH₂), 1.95–1.70 (m, 4H, piperidine-H).
Synthesis of Intermediate B: 3-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione
Hydantoin Core Formation
Method A : Cyclization of Urea Derivatives
- React glycine (1.0 eq) with trifluoroethyl isocyanate (1.1 eq) in THF.
- Acidify with HCl to form N-(2,2,2-trifluoroethyl)glycine urea.
- Heat at 120°C in acetic anhydride to cyclize into hydantoin (Yield: 65%).
Method B : Alkylation of Hydantoin
- Prepare imidazolidine-2,4-dione via Bucherer–Bergs synthesis from ketones and ammonium carbonate.
- Alkylate with 2,2,2-trifluoroethyl bromide (1.5 eq) using K₂CO₃ in DMF at 80°C (Yield: 72%).
Key Analytical Data :
- ¹³C NMR (DMSO-d₆): δ 171.8 (C=O), 157.3 (C=O), 51.2 (NCH₂CF₃), 24.3 (CH₂CF₃), 122.5 (CF₃, q, J = 288 Hz).
Coupling of Intermediates A and B
Reductive Amination Approach
Procedure :
- Mix Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in MeOH.
- Add NaBH₃CN (1.5 eq) and stir at 60°C for 12 h.
- Purify via reverse-phase HPLC (Yield: 58%).
Limitations :
Mitsunobu Reaction
Optimized Protocol :
- Dissolve Intermediate A (1.0 eq), Intermediate B (1.2 eq), and PPh₃ (2.0 eq) in THF.
- Add DIAD (1.5 eq) dropwise at 0°C.
- Stir at room temperature for 24 h (Yield: 82%).
Advantages :
Alternative One-Pot Synthesis
Sequential Acylation-Alkylation
Procedure :
- React piperidin-4-amine with 3-phenylbutanoyl chloride in DCM.
- Without isolation, add 3-(2-bromoethyl)imidazolidine-2,4-dione and K₂CO₃ in DMF.
- Heat at 80°C for 48 h (Overall Yield: 61%).
Key Optimization :
Analytical Characterization of Final Product
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 58 | 95 | Simple reagents |
| Mitsunobu Reaction | 82 | 98 | High regioselectivity |
| One-Pot Synthesis | 61 | 97 | Reduced purification steps |
Challenges and Optimization Strategies
Trifluoroethyl Group Incorporation
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Methodological Answer : The compound contains a piperidin-4-yl core substituted with a 3-phenylbutanoyl group at the 1-position and a 2,2,2-trifluoroethyl group at the 3-position of the imidazolidine-2,4-dione scaffold. The trifluoroethyl group enhances metabolic stability via fluorine’s electron-withdrawing effects, while the phenylbutanoyl moiety may contribute to hydrophobic interactions with biological targets like enzymes or receptors . Structural analogs (e.g., imidazolidine derivatives with naphthalene or fluorophenyl groups) suggest that substituent polarity and steric bulk critically modulate target binding .
Q. What synthetic routes are reported for structurally similar imidazolidine-2,4-dione derivatives?
- Methodological Answer : Multi-step synthesis typically involves:
Piperidine functionalization : Acylation of piperidin-4-yl intermediates with activated esters (e.g., 3-phenylbutanoyl chloride) under Schotten-Baumann conditions .
Imidazolidine ring formation : Cyclization via urea/thiourea intermediates using carbodiimide coupling agents (e.g., EDCI) .
Trifluoroethyl incorporation : Alkylation of the imidazolidine nitrogen with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ .
- Validation : Purity is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and FT-IR (amide C=O stretches at ~1670 cm⁻¹) .
Q. How can researchers confirm the compound’s identity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., trifluoroethyl CF₃ resonance at ~δ 120 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₂₂H₂₅F₃N₂O₃) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). The trifluoroethyl group’s hydrophobicity may occupy lipophilic pockets, while the imidazolidine-dione scaffold hydrogen-bonds with catalytic residues .
- SAR Studies : Compare with analogs (e.g., 5-fluoro-6-methylthieno-pyrimidinones) to identify critical substituents for activity. Replace the phenylbutanoyl group with bioisosteres (e.g., biphenyl or benzofuran) to optimize affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to evaluate unintended interactions (e.g., cytochrome P450 inhibition) .
- Mechanistic Studies : Western blotting or qPCR to validate downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How can researchers optimize the compound’s synthetic yield and scalability?
- Methodological Answer :
- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity) to identify optimal conditions. For example, microwave-assisted synthesis reduces cyclization time from hours to minutes .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for large-scale production of intermediates (e.g., piperidin-4-yl precursors) .
Q. What are the challenges in characterizing metabolic stability, and how can they be addressed?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoroethyl group may resist oxidative metabolism compared to ethyl analogs .
- Isotope Labeling : Synthesize a deuterated version (e.g., CF₃CD₂-) to track metabolic pathways using mass spectrometry .
Data Contradiction Analysis
Q. How to interpret conflicting data on receptor binding affinity?
- Case Study : If one study reports nM affinity for serotonin receptors while another shows no activity :
Assay Conditions : Compare buffer pH (e.g., sodium acetate pH 4.6 vs. ammonium acetate pH 6.5) and ion concentrations, which affect ligand-receptor interactions .
Receptor Isoforms : Test selectivity across receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand binding assays .
Key Structural Analogs and Activity Trends
| Compound | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| 5-[3-(4-Fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione | Piperazine instead of piperidine | Anticancer (IC₅₀ = 8 µM) | |
| 1-(4-Fluorobenzyl)-3-phenylthieno-pyrimidine-2,4-dione | Thieno-pyrimidine core | Antifungal (MIC = 16 µg/mL) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
